(S)-3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
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Description
(S)-3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a useful research compound. Its molecular formula is C17H23NO5 and its molecular weight is 321.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The compound’s interaction with its targets could involve the formation of hydrogen bonds or other types of non-covalent interactions. The presence of the tert-butoxycarbonyl (Boc) group could influence the compound’s interaction with its targets by altering its conformation or its affinity for certain proteins .
Biochemical Pathways
Tyrosine is a precursor for the synthesis of several important biochemicals, including the neurotransmitters dopamine and norepinephrine . Therefore, compounds containing a tyrosine moiety could potentially affect these pathways.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the stability of the Boc group can be influenced by the pH of the environment .
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-prop-2-enoxyphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-5-9-22-13-8-6-7-12(10-13)11-14(15(19)20)18-16(21)23-17(2,3)4/h5-8,10,14H,1,9,11H2,2-4H3,(H,18,21)(H,19,20)/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEUDAJPBFQTRL-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OCC=C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)OCC=C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592358 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-3-[(prop-2-en-1-yl)oxy]-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1175919-93-3 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-3-[(prop-2-en-1-yl)oxy]-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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